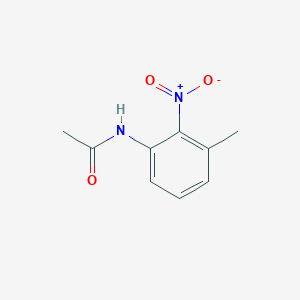
N-(3-methyl-2-nitrophenyl)acetamide
Description
N-(3-Methyl-2-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with a nitro group (-NO₂) at the ortho (C2) position and a methyl group (-CH₃) at the meta (C3) position. The acetamide functional group (-NH-CO-CH₃) is attached to the nitrogen atom of the substituted phenyl ring.
Key Data (inferred from and structural analogs):
- Molecular Formula: C₉H₁₀N₂O₃
- Molecular Weight: ~194.2 g/mol
- Substituents: Ortho-nitro, meta-methyl.
- Synthesis: Likely involves acetylation of 3-methyl-2-nitroaniline or similar intermediates, akin to methods used for chloro-substituted acetamides (e.g., column chromatography and spectral validation in ).
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-(3-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-3-5-8(10-7(2)12)9(6)11(13)14/h3-5H,1-2H3,(H,10,12) |
InChI Key |
NBOKOFYPQJRBDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3-Nitrophenyl)acetamide (CAS 122-28-1)
Molecular Formula : C₈H₈N₂O₃
Molecular Weight : 180.16 g/mol
Substituents : Meta-nitro group.
- Structural Differences : The nitro group is positioned at the meta (C3) site rather than ortho (C2).
- Impact of Substituent Position :
- Electronic Effects : The meta-nitro group is a strong electron-withdrawing substituent, reducing electron density on the phenyl ring compared to the ortho-nitro derivative. This alters reactivity in electrophilic substitution reactions .
- Crystallography : Meta-substituted acetamides (e.g., N-(3-methylphenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing due to steric and electronic interactions (). Ortho-nitro groups may introduce greater steric hindrance, affecting solubility and melting points.
N-(2-Nitrophenyl)-2,2,2-trichloro-acetamide (2NPTCA)
Molecular Formula : C₈H₅Cl₃N₂O₃
Molecular Weight : ~287.5 g/mol
Substituents : Ortho-nitro and trichloro-acetamide (-NH-CO-CCl₃).
- Functional Group Comparison : The trichloro-acetamide group enhances electronegativity and steric bulk compared to the simple acetamide in the target compound.
- Crystal Structure : Trichloro-acetamides with ortho-substituents often exhibit asymmetric unit variations (e.g., two molecules per unit in some cases, ), suggesting that the target compound’s methyl group may influence packing efficiency differently than chlorine atoms.
N-(3-Chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide (CAS 299950-82-6)
Molecular Formula: C₁₆H₁₅ClN₂O₂ Molecular Weight: ~302.8 g/mol Substituents: Ortho-chloro, meta-methyl on the phenyl ring, with an additional phenoxy group.
- Biological Relevance: Phenoxy acetamides are frequently explored for pharmacological activities (e.g., anti-cancer and anti-microbial, ).
Tabulated Comparison of Key Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Methyl groups (electron-donating) may counteract this effect slightly in the target compound. Trichloro-acetamide derivatives (e.g., 2NPTCA) exhibit higher molecular weights and lower solubility due to increased hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


